molecular formula C22H14N4O2S B2731435 (Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-32-9

(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B2731435
CAS RN: 606954-32-9
M. Wt: 398.44
InChI Key: RYXWNJSXAYJIOU-RGEXLXHISA-N
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Description

The compound “(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a hybrid compound that amalgamates pyrazine and 1,2,4-triazole scaffolds . It has been studied for its efficacy against the Mycobacterium tuberculosis H37Rv strain .


Synthesis Analysis

The synthesis of this compound involves the conceptualization and creation of hybrid compounds . A total of eighteen compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay .


Molecular Structure Analysis

The molecular structure of this compound includes pyrazine and 1,2,4-triazole scaffolds . These scaffolds are part of the compound’s molecular structure and contribute to its properties and potential applications.


Chemical Reactions Analysis

The compound has been screened for its efficacy against the Mycobacterium tuberculosis H37Rv strain . The results revealed that eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were predicted using in silico methods . These properties, along with the compound’s ADME properties and drug-like qualities, were examined .

Scientific Research Applications

Environmental Exposure and Health Implications

  • Exposure to Organophosphorus and Pyrethroid Pesticides : Research on the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides, especially among children, indicates widespread chronic exposure. Studies measuring metabolites in urine samples provide direct indicators of exposure, highlighting the need for public health policy development on the regulation and use of these chemicals (Babina et al., 2012).

  • Detection of Pyrethroid Metabolites : Investigations into the urinary metabolites of PYR insecticides among non-toilet-trained children in Japan showed widespread and seasonally specific exposure to multiple hygiene- and agriculture-PYRs. This biomonitoring survey underscores the significance of monitoring exposure levels to manage potential health risks associated with these chemicals (Ueyama et al., 2022).

Analytical Techniques and Exposure Assessment

  • Radiation Dosimetry and Biodistribution Studies : Research on radioligands like 11C-PBR28, which images peripheral benzodiazepine receptors in the brain, offers insights into the dosimetry and biodistribution in humans. Such studies are crucial for estimating human radiation doses based on biodistribution data, which is vital for developing safe and effective diagnostic tools (Brown et al., 2007).

  • Dietary Assessment of Xenobiotics Derived from Food Processing : A pilot study aimed at describing the intake of various xenobiotics, including heterocyclic amines and polycyclic aromatic hydrocarbons, identified dietary and lifestyle factors affecting exposure levels. Such research highlights the importance of understanding dietary sources of chemical exposure to mitigate potential health risks (Zapico et al., 2022).

Safety and Hazards

The most potent compounds were evaluated for their potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity .

properties

IUPAC Name

(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2S/c27-21-19(29-22-24-20(25-26(21)22)16-9-11-23-12-10-16)14-15-5-4-8-18(13-15)28-17-6-2-1-3-7-17/h1-14H/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXWNJSXAYJIOU-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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